molecular formula C11H14ClFN2 B188209 1-(2-Chloro-4-fluorobenzyl)piperazine CAS No. 118630-33-4

1-(2-Chloro-4-fluorobenzyl)piperazine

Cat. No. B188209
CAS RN: 118630-33-4
M. Wt: 228.69 g/mol
InChI Key: WWHXLQXVHUCVRZ-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-fluorobenzyl)piperazine” is a chemical compound that has been involved in the synthesis of a variety of biologically active molecules . It has been used in the creation of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring flanked by a 2-chloro-4-fluorobenzyl group . The dihedral angle between the fluorophenyl ring and the four planar C atoms of the piperazine chair is 78.27° .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.7 . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 273.5±25.0 °C at 760 mmHg, and a flash point of 119.2±23.2 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Fluorobenzyl Piperazine Derivatives in Drug Synthesis : Compounds like 1-(2-Chloro-4-fluorobenzyl)piperazine are integral in the synthesis of various pharmaceutical drugs. For instance, a study describes the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, using a module-assisted procedure. This process involved the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative (Mäding et al., 2006).

  • Role in Crystal Structure Analysis : Another study focused on the crystal structure of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Understanding the molecular and crystal structure of such compounds is crucial for their application in drug design and synthesis (Zhang et al., 2011).

  • Synthesis of Radioactive Tracers : A novel piperazine compound, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, was synthesized and evaluated as a σ1 receptor ligand for imaging in the brain. This compound shows potential in studying neurological conditions like Alzheimer's disease (He et al., 2017).

  • Antibacterial and Antipsychotic Potential : Piperazine derivatives have been synthesized and evaluated for antibacterial activities. They have shown promise in the development of new antimicrobial agents. Additionally, their role in antipsychotic drugs has been explored, indicating the versatility of these compounds in therapeutic applications (Shroff et al., 2022).

Safety and Hazards

“1-(2-Chloro-4-fluorobenzyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHXLQXVHUCVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361196
Record name 1-(2-chloro-4-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118630-33-4
Record name 1-(2-chloro-4-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-chloro-4-fluorophenyl)methyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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